

Application Notes and Protocols: ER-464195-01

Stock Solution Preparation

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Compound of Interest

Compound Name: ER-464195-01

CAS No.: 859218-37-4

Cat. No.: B15279959

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-464195-01 is a specific, orally active small molecule inhibitor that targets the interaction between Calreticulin (CRT) and integrin α subunits (ITGAs).[1][2] By disrupting this binding, **ER-464195-01** effectively suppresses the cell adhesion and migration of leukocytes.[1] This mechanism of action makes it a compound of interest in research focused on inflammatory conditions, such as inflammatory bowel disease (IBD), where it has been shown to ameliorate disease severity in mouse models.[1][2] Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in downstream cellular and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of **ER-464195-01** stock solutions.

Chemical and Physical Properties

A summary of the key properties of **ER-464195-01** hydrochloride is provided below. Note that batch-specific molecular weights may vary slightly due to hydration, which can affect the solvent volumes required for precise concentrations.[3]

Property	Value	Reference
Chemical Name	1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)pipezazine hydrochloride	[1][3]
Synonyms	ER464195-01, ER 464195-01	[2][3]
CAS Number	859218-37-4 (HCl salt)	[2][3]
Molecular Formula	C ₂₃ H ₃₉ ClN ₂	[2][3]
Molecular Weight	379.03 g/mol	[3]
Purity	>98% (HPLC)	[2]

Solubility and Recommended Solvents

Proper solubilization is crucial for the biological activity of the compound. The data below indicates the recommended solvent for preparing stock solutions.

Solvent	Recommended Concentration	Reference
DMSO	10 mM	[1]

Note: The compound has low solubility in aqueous media. For cell culture applications, the DMSO stock solution should be further diluted into the culture medium immediately before use. The final DMSO concentration should be kept low (typically <0.1%) to avoid cellular toxicity.[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **ER-464195-01** in DMSO.

4.1 Materials and Equipment

- **ER-464195-01** (solid powder)

- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or cryogenic vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

4.2 Safety Precautions

- **ER-464195-01** is for research use only and not for human or veterinary use.[3]
- Handle the solid powder and DMSO in a well-ventilated area or a chemical fume hood.
- Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.

4.3 Step-by-Step Procedure

- **Equilibration:** Before opening, allow the vial of solid **ER-464195-01** to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture, which can affect compound stability.
- **Weighing:** Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of **ER-464195-01** powder. For example, to prepare 1 mL of a 10 mM stock, weigh out 3.79 mg of the compound.
- **Calculation:** Use the following formula to calculate the required volume of DMSO:

$$\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$$

Example for 1 mg of **ER-464195-01** to make a 10 mM stock:

- Mass = 0.001 g
- Concentration = 0.010 mol/L

- Molecular Weight = 379.03 g/mol
- Volume (L) = $0.001 / (0.010 * 379.03) = 0.0002638 \text{ L} = 263.8 \mu\text{L}$
- Solubilization: Add the calculated volume of DMSO to the tube containing the **ER-464195-01** powder.
- Mixing: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials.[4][5]
- Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and storage temperature. Immediately store the aliquots as recommended in the section below.

Storage and Stability

Proper storage is essential to maintain the potency and shelf life of **ER-464195-01**.

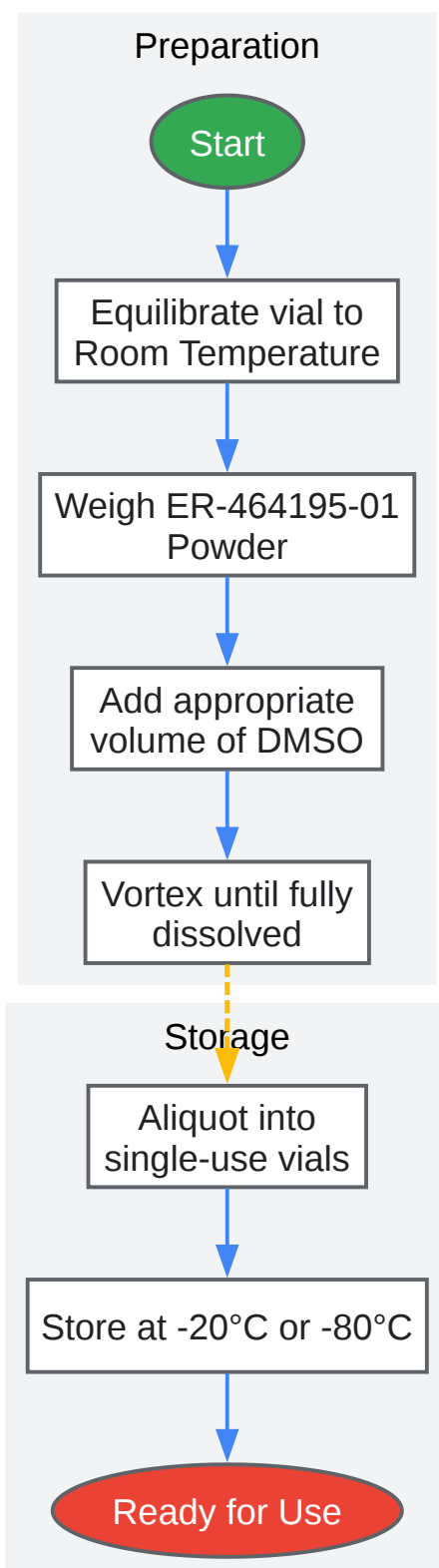
Form	Storage Condition	Shelf Life	Reference
Solid	Short-term (days to weeks): 0 - 4°C, dry, dark	Stable for weeks	[3]
	Long-term (months to years): -20°C, dry, dark	≥ 2 years	[2][3]
Stock Solution (in DMSO)	-20°C in tightly sealed aliquots	Useable for up to one month (general guide)	
	-80°C in tightly sealed aliquots	May extend stability; recommended for longer-term storage	[6]

Note: The stability of compounds in solution can vary. It is recommended to test the performance of the stock solution for each specific application, especially after prolonged storage.[4]

Visualizations

6.1 Experimental Workflow

The following diagram illustrates the key steps for preparing the **ER-464195-01** stock solution.

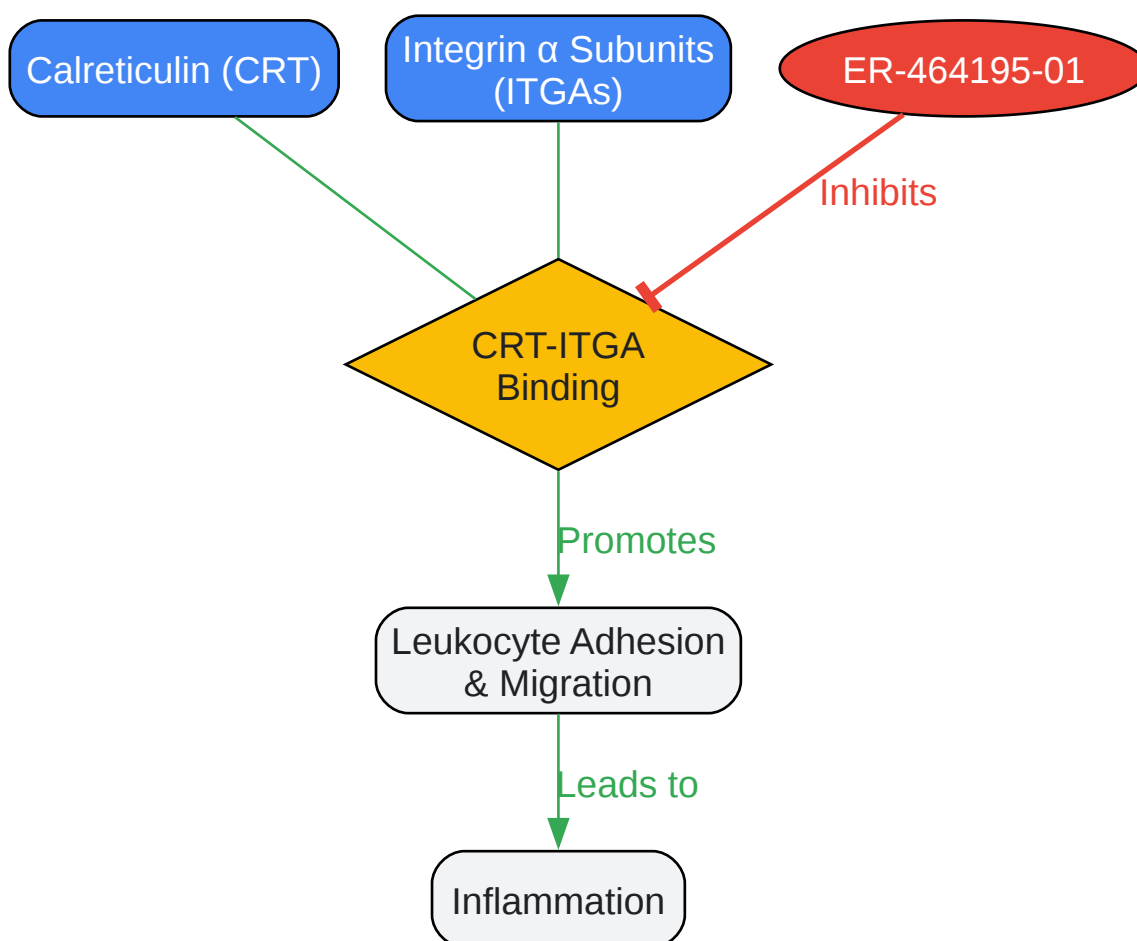


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Caption: Workflow for **ER-464195-01** stock solution preparation and storage.

6.2 Mechanism of Action Pathway

This diagram illustrates the inhibitory mechanism of **ER-464195-01**.



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